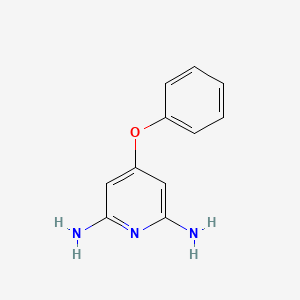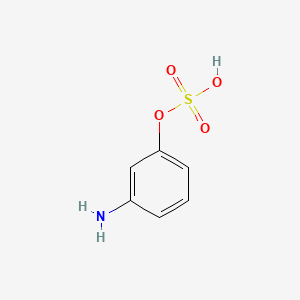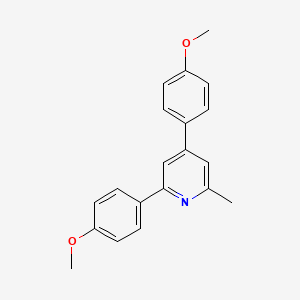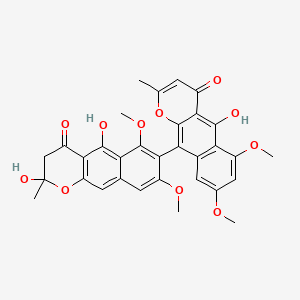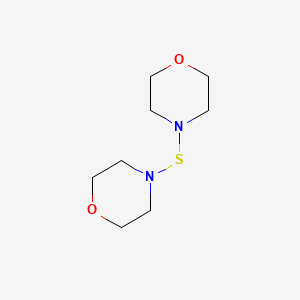
Morpholine, 4,4'-thiobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4,4’-thiobis- is a chemical compound that features a morpholine ring structure connected by a sulfur atom. This compound is known for its versatility and is used in various industrial and scientific applications. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine, 4,4’-thiobis- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dichloride (SCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of morpholine, 4,4’-thiobis- often involves the use of large-scale reactors where morpholine and sulfur dichloride are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion, and the product is isolated using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-thiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., chlorine, bromine), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or aminated morpholine derivatives
Scientific Research Applications
Morpholine, 4,4’-thiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of morpholine, 4,4’-thiobis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the sulfur bridge, used in similar applications but with different reactivity.
Thiomorpholine: Contains a sulfur atom in the ring structure, offering different chemical properties and reactivity.
Piperazine: A related compound with a nitrogen-nitrogen bridge, used in pharmaceuticals and chemical synthesis.
Uniqueness
Morpholine, 4,4’-thiobis- is unique due to the presence of the sulfur bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler morpholine derivatives.
Properties
CAS No. |
5038-11-9 |
|---|---|
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfanylmorpholine |
InChI |
InChI=1S/C8H16N2O2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H2 |
InChI Key |
QLSLFFFIHPBPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-](/img/structure/B14167900.png)
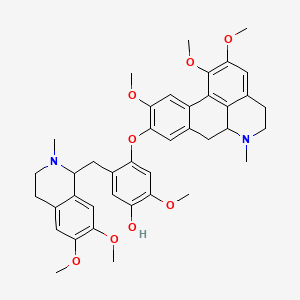
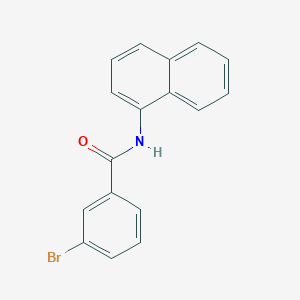
![2-Phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B14167923.png)

![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)

![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
